molecular formula C12H16N2O3 B8692234 (3-Nitro-benzyl)-(tetrahydro-pyran-4-yl)-amine CAS No. 874888-83-2

(3-Nitro-benzyl)-(tetrahydro-pyran-4-yl)-amine

Cat. No.: B8692234
CAS No.: 874888-83-2
M. Wt: 236.27 g/mol
InChI Key: DKYPFCKWYFWSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Nitro-benzyl)-(tetrahydro-pyran-4-yl)-amine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

874888-83-2

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]oxan-4-amine

InChI

InChI=1S/C12H16N2O3/c15-14(16)12-3-1-2-10(8-12)9-13-11-4-6-17-7-5-11/h1-3,8,11,13H,4-7,9H2

InChI Key

DKYPFCKWYFWSMT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaB(OAc)3H (11.87 mmol, 2.52 g) was added to a mixture of 3-nitrobenzaldehyde Compound 6a (9.89 mmol, 1.49 g) and 4-amino-tetrahydro-pyran Compound 3d (9.89 mmol, 1.00 g) in CH2Cl2 (50 mL) and the resulting suspension was stirred overnight at r.t. The reaction mixture was made basic with a 2N NaOH solution and extracted with CH2Cl2. The organic layer was washed with brine, then separated and dried over MgSO4. The drying agent was filtered and the solvent was removed in vacuo. The product was purified by flash column chromatography (9:1 CH2Cl2:MeOH) to yield (3-nitro-benzyl)-(tetrahydro-pyran-4-yl)-amine Compound 6b as a yellow oil (1.91 g, 82%). (This portion of Example 6 was adapted from Shiroshi, et al., J. Med. Chem., 2000, 43, 2049). MS m/e 237 (M+H, 100%); 1H NMR (300 MHz, CDCl3) δ 1.35-1.53 (m, 4H), 1.82-1.95 (d, 2H), 2.65-2.8 (m, 1H), 3.38 (dt, J=3.2 Hz, J=11.2 Hz, 2H), 3.92-4.05 (m, 4H), 7.45-7.54 (t, 1H), 7.65-7.72 (d, 1H), 8.07-8.15 (d, 1H), 8.22 (s, 1H).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6a
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3d
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
82%

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